rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis

Description

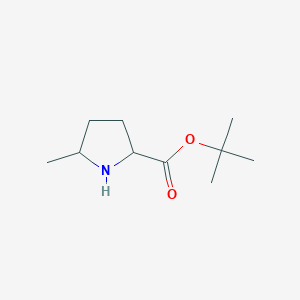

rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis is a chiral pyrrolidine derivative characterized by a five-membered amine ring with a tert-butyl ester group at position 2 and a methyl substituent at position 5. The cis configuration indicates that these substituents reside on the same face of the pyrrolidine ring. While direct structural data for this compound are absent in the provided evidence, its properties can be inferred from structurally related analogs, such as tert-butyl pyrrolidine carboxylates and cyclopenta-fused derivatives .

Key inferred properties include:

- Molecular formula: Likely C11H21NO2 (estimated from substituents: pyrrolidine backbone + tert-butyl ester + methyl group).

- Stereochemical features: The (2R,5R) configuration and cis arrangement influence molecular conformation and interactions, such as hydrogen bonding or steric hindrance.

Properties

IUPAC Name |

tert-butyl 5-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-5-6-8(11-7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKGSGEJVJMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis typically involves the reaction of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, spectroscopic, and functional differences between rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis and related compounds:

Table 1: Comparative Overview of Structural and Functional Properties

Key Comparisons:

Structural and Functional Differences :

- Substituent Effects : The 5-methyl group in the target compound enhances lipophilicity compared to 5-oxo derivatives (e.g., ), which exhibit higher polarity and reactivity due to the ketone moiety.

- Ring Systems : The fused cyclopentane ring in ’s compound introduces rigidity, whereas the pyrrolidine backbone in the target compound offers conformational flexibility .

- Stereochemistry : The (2R,5R) configuration contrasts with (2R,5S) in ’s pyridinyloxy derivative, which impacts diastereoselectivity in synthetic applications .

Spectroscopic and Analytical Data :

- NMR : The target compound’s <sup>1</sup>H NMR would show a tert-butyl singlet (~1.4 ppm) and methyl doublet (~1.0 ppm), distinct from the aromatic protons (~6–8 ppm) in ’s pyridinyloxy analog .

- Mass Spectrometry : Unlike ’s compound ([M+H]<sup>+</sup> m/z 392), the target compound’s molecular ion would likely appear near m/z 215–216 (estimated).

Synthetic and Safety Considerations :

- Synthesis : employs cesium carbonate and DMSO for nucleophilic substitution, whereas the target compound may require stereoselective alkylation or enzymatic resolution for chiral purity .

- Stability : The 5-oxo derivative () is stable under standard storage, but the 5-methyl analog’s stability may depend on steric protection of the ester group .

Biological Activity

rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis (CAS Number: 1822340-85-1) is a synthetic compound belonging to the class of pyrrolidine derivatives. It is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 185.26 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl and a carboxylate group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : The compound could bind to neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

The exact mechanism is still under investigation; however, the structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in pharmacology.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Analgesic Properties | Potential use in pain management through modulation of pain pathways. |

| Anti-inflammatory Effects | May reduce inflammation by inhibiting pro-inflammatory cytokines or mediators. |

| Neuroprotective Effects | Possible protective effects on neuronal cells, warranting further investigation in neurodegenerative diseases. |

Case Studies

-

Pain Management Study

- A study evaluated the analgesic effects of rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate in animal models. Results indicated a significant reduction in pain response compared to controls, suggesting efficacy in pain management.

-

Inflammation Model

- In vitro studies demonstrated that the compound inhibited the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting its potential as an anti-inflammatory agent.

-

Neuroprotection Research

- Preliminary research showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| tert-butyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | Similar receptor binding profile | Investigated for similar activities |

| tert-butyl (2R,5R)-5-(hydroxymethyl)piperidine-1-carboxylate | Antioxidant properties | Potential neuroprotective agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.